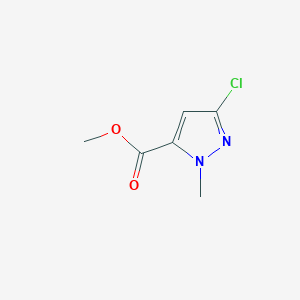
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate
概要
説明
“Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate” is a chemical compound with the CAS Number: 173841-06-0 . It has a molecular weight of 174.59 . The IUPAC name for this compound is methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate . It is stored at refrigerator temperatures and has a physical form of white to yellow sticky oil to semi-solid .
Synthesis Analysis
The synthesis of pyrazole nucleus, like the one in our compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7ClN2O2/c1-9-4 (6 (10)11-2)3-5 (7)8-9/h3H,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 3D structure for further analysis.Chemical Reactions Analysis
Pyrazoles, including our compound, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .It is a white to yellow sticky oil to semi-solid in its physical form . It is stored in a refrigerator and shipped at room temperature .
科学的研究の応用
Synthesis and Structural Applications
Synthesis of Thieno[2,3-c]pyrazoles : Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate is used in the synthesis of novel methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate and other related heterocycles. These compounds are significant in chemical research for their potential applications in various fields, including pharmaceuticals and materials science (Haider et al., 2005).
Crystal Structure Analysis : Studies involving the crystal structure and computational analysis of pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, provide insights into the molecular structure and properties of these compounds. This research is crucial for understanding the chemical behavior and potential applications of these molecules (Shen et al., 2012).
Coordination Complexes with Metals : Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate derivatives are utilized in the synthesis of mononuclear CuII/CoII coordination complexes. These complexes have potential applications in catalysis, molecular recognition, and materials science (Radi et al., 2015).
Chemical Intermediates and Biological Applications
Synthesis of Analgesic Agents : Derivatives of methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate have been studied for their potential as novel analgesic agents. These studies contribute to the development of new therapeutic compounds (Machado et al., 2009).
Herbicide Development : Research on the selective chlorination of pyrazole-4-carboxylates, including methyl 3-chloro-1-methylpyrazole-4-carboxylate, has led to the synthesis of halosulfuron-methyl, a promising herbicide. This highlights the compound's role in agricultural chemical research (Morimoto et al., 1997).
Coordination Polymers for Luminescence : The use of pyrazole derivatives in the synthesis of coordination polymers with luminescent properties showcases their potential in materials science, particularly in the development of new luminescent materials (Cheng et al., 2017).
Corrosion Inhibition : Pyrazole derivatives, including those related to methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate, have been evaluated as corrosion inhibitors for steel in acidic environments. This research is significant in industrial applications, particularly in protecting metal surfaces (Herrag et al., 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, H335 which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P305, P338, P351 which suggest avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures in case the compound gets in eyes .
特性
IUPAC Name |
methyl 5-chloro-2-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-9-4(6(10)11-2)3-5(7)8-9/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYKJUTAPFZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60736611 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
CAS RN |
173841-06-0 | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173841-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60736611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-chloro-4-methyl-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B1403042.png)




![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)



![[3-(5-Chloro-pyridin-2-yl)-5-methyl-isoxazol-4-yl]-methanol](/img/structure/B1403057.png)


